Cas no 93767-25-0 (13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)-)
93767-25-0 structure
Product Name:13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)-
Numéro CAS:93767-25-0
Le MF:C26H28O8
Mégawatts:468.495728492737
CID:837442
PubChem ID:14240958
Update Time:2024-10-25
13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)- Propriétés chimiques et physiques
Nom et identifiant
-
- 13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)-
- Jangomolide
- (3R,3aS,5aR,5bS,9aR,11aR,13aR,13bR,14aS)-3-(3-Furyl)-3a,11,11,13a -tetramethyl-3,3a,4,5,5a,11a,12,13a-octahydro-8H-oxireno[d]pyrano [2',3':3,3a][2]benzofuro[5,4-f]isochromene-1,8,13(11H,14aH)-trion e
- (3R,3aS,5aR,5bS,9aR,11aR,13aR,13bR,14aS)-3-(3-Furyl)-3a,11,11,13a -tetramethyl-3,3a,4,5,5a,11a,12,13a-octahydro-8H-oxireno[d]pyrano [2\',3\':3,3a][2]benzofuro[5,4-f]isochromene-1,8,13(11H,14aH)-trion
- 13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trion...
- 13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,
- 13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10
- Acidissimin
- [ "Acidissimin" ]
- Limonoic acid, 1,4-deepoxy-1,2-didehydro-4,19-epoxy-, di-δ-lactone, (19R)- (ZCI)
- 13H,14aH-Oxireno[d]pyrano[2′,3′:3,3a]isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,5aH)-trione, 8-(3-furanyl)-2a,3,4a,8,8a,9,10,10a-octahydro-2,2,4a,8a-tetramethyl-, [2aR-(2aα,4aβ,4bR*,5aα,8α,8aα,10aα,10bS*,14aβ)]-
- CHEBI:175675
- 13H,14aH-Oxireno[d]pyrano[2',3':3,3a]isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,5aH)-trione, 8-(3-furanyl)-2a,3,4a,8,8a,9,10,10a-octahydro-2,2,4a,8a-tetramethyl-, (2aR,4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)-
- 93767-25-0
- DTXSID601098353
- 19-(uran-3-yl)-9,9,13,20-tetramethyl-6,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-3-ene-5,12,17-trione
- 19-(furan-3-yl)-9,9,13,20-tetramethyl-6,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-3-ene-5,12,17-trione
- (1R,2S,7R,10R,13R,14R,16S,19S,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-6,8,15,18-tetraoxahexacyclo[11.9.0.0^{2,7.0^{2,10.0^{14,16.0^{14,20]docos-3-ene-5,12,17-trione
- AKOS040761921
- 13H,14aH-Oxireno[d]pyrano[2a(2),3a(2):3,3a]isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,5aH)-trione, 8-(3-furanyl)-2a,3,4a,8,8a,9,10,10a-octahydro-2,2,4a,8a-tetramethyl-, (2aR,4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)-
- DA-64617
-
- Piscine à noyau: 1S/C26H28O8/c1-22(2)15-11-16(27)24(4)14(25(15)9-6-17(28)31-21(25)34-22)5-8-23(3)18(13-7-10-30-12-13)32-20(29)19-26(23,24)33-19/h6-7,9-10,12,14-15,18-19,21H,5,8,11H2,1-4H3
- La clé Inchi: ZYPFSBYGJYBBBK-UHFFFAOYSA-N
- Sourire: O=C1C=CC23C(CC(C4(C56C(O5)C(=O)OC(C5C=COC=5)C6(C)CCC42)C)=O)C(C)(C)OC3O1
Propriétés calculées
- Qualité précise: 468.17841785g/mol
- Masse isotopique unique: 468.17841785g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 34
- Nombre de liaisons rotatives: 1
- Complexité: 1050
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 9
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.4
- Surface topologique des pôles: 105Ų
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.4±0.1 g/cm3
- Point d'ébullition: 675.3±55.0 °C at 760 mmHg
- Point d'éclair: 362.2±31.5 °C
- Pression de vapeur: 0.0±2.1 mmHg at 25°C
13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)- Informations de sécurité
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:La température de stockage est de 4 ℃, il est préférable de stocker à - 4 ℃
13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)- PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | J65400-5mg |
(3R,3aS,5aR,5bS,9aR,11aR,13aR,13bR,14aS)-3-(3-Furyl)-3a,11,11,13a -tetramethyl-3,3a,4,5,5a,11a,12,13a-octahydro-8H-oxireno[d]pyrano [2',3':3,3a][2]benzofuro[5,4-f]isochromene-1,8,13(11H,14aH)-trion e |
93767-25-0 | 5mg |
¥5120.0 | 2022-04-27 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4348-1 mg |
Jangomolide |
93767-25-0 | 1mg |
¥2595.00 | 2022-04-26 | ||
| A2B Chem LLC | AH84691-500mg |
Jangomolide |
93767-25-0 | 98% by HPLC | 500mg |
$25006.00 | 2024-04-19 | |
| A2B Chem LLC | AH84691-1000mg |
Jangomolide |
93767-25-0 | 98% by HPLC | 1000mg |
$39993.00 | 2024-04-19 | |
| A2B Chem LLC | AH84691-1mg |
Jangomolide |
93767-25-0 | 98% by HPLC | 1mg |
$164.00 | 2024-07-18 | |
| A2B Chem LLC | AH84691-5mg |
Jangomolide |
93767-25-0 | 98% by HPLC | 5mg |
$770.00 | 2024-04-19 | |
| A2B Chem LLC | AH84691-10mg |
Jangomolide |
93767-25-0 | 98% by HPLC | 10mg |
$1277.00 | 2024-04-19 | |
| A2B Chem LLC | AH84691-25mg |
Jangomolide |
93767-25-0 | 98% by HPLC | 25mg |
$2660.00 | 2024-04-19 | |
| A2B Chem LLC | AH84691-50mg |
Jangomolide |
93767-25-0 | 98% by HPLC | 50mg |
$4506.00 | 2024-04-19 | |
| A2B Chem LLC | AH84691-100mg |
Jangomolide |
93767-25-0 | 98% by HPLC | 100mg |
$7770.00 | 2024-04-19 |
13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)- Littérature connexe
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
93767-25-0 (13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)-) Produits connexes
- 121880-16-8(Butanoic acid,2-hydroxy-3-methyl-,(1R,3aS,4aR,4bS,5R,6aR,11aR,11bR,13aS)-1-(3-furanyl)-1,3,3a,4b,5,6,6a,7,9,11a,11b,12,13,13a-tetradecahydro-4b,7,7,11a,13a-pentamethyl-3,6,9-trioxooxireno[4,4a]-2-benzopyrano[6,5-g][2]benzoxepin-5-ylester)
- 102907-32-4(9,7-(Epoxymethano)-4H-oxireno[6,7]naphtho[2,1-c]pyran-4,11-dione,2-(3-furanyl)-7-(b-D-glucopyranosyloxy)-1,2,6,6a,7,7a,8a,9,9a,9b-decahydro-6a,9b-dimethyl-,(2R,6aR,7S,7aS,8aS,9S,9aS,9bS)-)
- 751-03-1(Obacunone)
- 25376-93-6(Atalantin)
- 35796-71-5(Zapoterin)
- 81279-34-7(2-Propenoicacid,3-[(3S,3aS,4R,5aR,6R,6aR,9aS,9bR,9cR,10aS)-4-(acetyloxy)-3-(3-furanyl)dodecahydro-6a,9a-dihydroxy-3a,6,8,8,9b-pentamethyl-1,7-dioxo-3H-furo[3',2':4,5]cyclopent[1,2-f]oxireno[d]-2-benzopyran-6-yl]-,methyl ester, (2Z)-)
- 55279-87-3(3-[(3α,4aR)-1α-(Furan-3-yl)tetradecahydro-3,5,6-trioxo-4bβ,7,7,11aα-tetramethylfuro[3',4':5,6]naphth[2,1-c]oxireno[d]pyran-9aα-yl]propenoic acid methyl ester)
- 90632-39-6(Carapolide E)
- 23885-43-0(Zapoterin)
- 62026-30-6(methyl (2Z)-3-[(3aS,5aR,6R,6aR,9aS,9bR,9cR,10aS)-3-furan-3-yl-6a,9a-dihydroxy-3a,6,8,8,9b-pentamethyl-1,7-dioxododecahydro-3H-furo[3',2':4,5]cyclopenta[1,2-f]oxireno[d]isochromen-6-yl]prop-2-enoate)
Fournisseurs recommandés
上海帛亦医药科技有限公司
Membre gold
Fournisseur de Chine
Réactif
上海嵘奥生物技术有限公司
Membre gold
Fournisseur de Chine
Réactif
Shanghai Pearlk Chemicals Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Shanghai Aoguang Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
PRIBOLAB PTE.LTD
Membre gold
Fournisseur de Chine
Réactif